molecular formula C64H54N4 B13104884 N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)

N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)

Cat. No.: B13104884
M. Wt: 879.1 g/mol
InChI Key: QXCKMOVFNOVRKB-UHFFFAOYSA-N
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Description

N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with multiple aromatic amine groups, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with aromatic amines under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the desired product. Solvents like toluene or dimethylformamide (DMF) are used to dissolve the reactants and maintain the reaction environment .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitro groups, iron or aluminum chloride

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic amine groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) stands out due to its complex structure and the presence of multiple aromatic amine groups, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C64H54N4

Molecular Weight

879.1 g/mol

IUPAC Name

1-N-[4-[4-(N-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]anilino)phenyl]phenyl]-4-N,4-N-bis(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C64H54N4/c1-47-15-27-55(28-16-47)67(56-29-17-48(2)18-30-56)63-43-39-61(40-44-63)65(53-11-7-5-8-12-53)59-35-23-51(24-36-59)52-25-37-60(38-26-52)66(54-13-9-6-10-14-54)62-41-45-64(46-42-62)68(57-31-19-49(3)20-32-57)58-33-21-50(4)22-34-58/h5-46H,1-4H3

InChI Key

QXCKMOVFNOVRKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=C(C=C9)C)C1=CC=C(C=C1)C

Origin of Product

United States

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